molecular formula C12H10N2 B593477 3-Methylnaphtho[1,2-d]imidazole CAS No. 1837-51-0

3-Methylnaphtho[1,2-d]imidazole

Cat. No.: B593477
CAS No.: 1837-51-0
M. Wt: 182.226
InChI Key: CQDTXPKCODZADQ-UHFFFAOYSA-N
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Description

3-Methylnaphtho[1,2-d]imidazole is a chemical compound that belongs to the class of imidazoles . It is a derivative of imidazole, a heterocyclic compound that contains a five-membered ring with two non-adjacent nitrogen atoms . The structure of this compound is unique and chemically complex .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the direct amination of a series of condensed imidazoles with O-picrylhydroxylamine . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of this compound is unique compared to other imidazole derivatives. An X-ray structural investigation of 1-amino-3-methylnaphtho[1,2-d]imidazolium picrate showed a conformation in which the hydrogen atoms of the N-NH2 group are directed to the side of the meso carbon atom .

Scientific Research Applications

  • N-Amino Derivatives Synthesis : Research on 1-amino- and 3-amino-naphtho[1,2-d]imidazoles, including 1-amino-3-methylnaphtho[1,2-d]imidazolium, has been conducted, with focus on their structural investigation and potential applications in chemical synthesis (Koroleva et al., 2003).

  • Fuel Cell Electrolytes : Imidazole derivatives, such as 1-methyl imidazole, have been used as additives in polybenzimidazole equilibrated with phosphoric acid, which is a high-temperature proton-conducting polymer electrolyte for fuel cells (Schechter & Savinell, 2002).

  • Nonacidic Antiinflammatory Agents : 3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazoles have been synthesized and evaluated as nonacidic antiinflammatory agents, demonstrating significant potential in this area (Toja et al., 1984).

  • Angiotensin II Receptor Antagonists : N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, have been prepared, showing potential for oral administration in antihypertensive treatments (Carini et al., 1991).

  • Supercapacitor Electrode Materials : Imidazole derivatives have been used in the fabrication of composite films for supercapacitors, indicating their significance in the development of high power applications (Ehsani et al., 2017).

  • Thermodynamic Properties Studies : The energetic study of naphthoxazole and naphthothiazole derivatives, including 2-methylnaphtho[1,2-d]oxazole, has been performed to understand their thermodynamic properties (Silva et al., 2018).

  • Medicinal Chemistry : Imidazole-based compounds, including derivatives of 3-Methylnaphtho[1,2-d]imidazole, have been extensively studied in medicinal chemistry for their broad bioactivities and potential in treating various diseases (Zhang et al., 2014).

  • Biodegradation and Ecotoxicity : Studies on the biodegradation and ecotoxicity of imidazole-based compounds, including their removal from water solutions, have been conducted, highlighting environmental concerns (Spasiano et al., 2016).

  • Dye Synthesis : 1-Methylnaphth[2, 3-d]imidazole-4, 9-dione has been used to synthesize various dyes, showing similarities to anthraquinones in color and spectral properties (Efros et al., 1970).

  • Molecular Structure Studies : Research on the effect of sterically hindered imidazole ligands on the molecular structure and reaction dynamics of chromium(III) complexes has been conducted (Inamo & Nakajima, 1998).

Safety and Hazards

The safety data sheet for imidazole indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Properties

IUPAC Name

3-methylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDTXPKCODZADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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